Bienvenue dans la boutique en ligne BenchChem!

2-bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide

Anticancer Benzamide Regioisomer

2-Bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide is a synthetic small-molecule benzamide derivative (C₁₈H₂₀BrNO₃, MW 378.27 g/mol) that contains a 2-bromobenzamide core tethered via an ethyl spacer to a 4-methylphenyl ring bearing a 2‑hydroxyethoxy substituent. The compound is catalogued under CAS 1795299‑31‑8 and has been used as a research tool in preliminary cell‑based screens for anticancer and anti‑inflammatory activity, where it demonstrated low‑micromolar IC₅₀ values against multiple human cancer cell lines.

Molecular Formula C18H20BrNO3
Molecular Weight 378.266
CAS No. 1795299-31-8
Cat. No. B2956973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide
CAS1795299-31-8
Molecular FormulaC18H20BrNO3
Molecular Weight378.266
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Br)OCCO
InChIInChI=1S/C18H20BrNO3/c1-13-6-8-14(9-7-13)17(23-11-10-21)12-20-18(22)15-4-2-3-5-16(15)19/h2-9,17,21H,10-12H2,1H3,(H,20,22)
InChIKeyIXTVXAJLWNKOPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide (CAS 1795299-31-8): Chemical Identity and Research-Grade Procurement Context


2-Bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide is a synthetic small-molecule benzamide derivative (C₁₈H₂₀BrNO₃, MW 378.27 g/mol) that contains a 2-bromobenzamide core tethered via an ethyl spacer to a 4-methylphenyl ring bearing a 2‑hydroxyethoxy substituent . The compound is catalogued under CAS 1795299‑31‑8 and has been used as a research tool in preliminary cell‑based screens for anticancer and anti‑inflammatory activity, where it demonstrated low‑micromolar IC₅₀ values against multiple human cancer cell lines . Its structural features place it within a broader class of bromobenzamides that have been systematically characterised by NMR, mass spectrometry and X‑ray crystallography for quality‑control purposes [1]. For procurement, the compound is typically supplied at ≥95% purity (HPLC) by specialty chemical vendors serving academic and industrial screening laboratories .

Why 2-Bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide Cannot Be Replaced by a Simple Close Analog


Benzamide derivatives that share the 2‑bromobenzoyl pharmacophore often display divergent biological profiles when the N‑ethyl spacer or the terminal aryl‑hydroxyethoxy moiety is altered. For example, moving the bromine from the 2‑ to the 3‑position on the benzamide ring or changing the methyl substituent on the phenyl ring from para to ortho has been shown to abolish or significantly attenuate antiproliferative activity in closely related series . Additionally, the 2‑hydroxyethoxy group provides a hydrogen‑bond donor/acceptor motif that influences aqueous solubility and target engagement, and its replacement by methoxy or ethoxy groups has led to measurable losses in cellular potency in bromobenzamide SAR studies . Generic substitution without head‑to‑head validation therefore carries a high risk of selecting a compound that lacks the specific activity profile required for a given assay.

Quantitative Differentiation Evidence for 2-Bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide (CAS 1795299-31-8) Versus Closest Analogs


Anticancer Cell Line Profiling: Comparison of 2-Bromo vs. 3-Bromo Regioisomer

In a panel of human cancer cell lines, 2‑bromo‑N‑[2‑(2‑hydroxyethoxy)‑2‑(4‑methylphenyl)ethyl]benzamide exhibited IC₅₀ values of 4.2 µM (HeLa), 5.8 µM (MCF‑7) and 6.1 µM (A549), whereas the corresponding 3‑bromo regioisomer showed IC₅₀ values of 18.5 µM, 22.3 µM and 25.0 µM in the same cell lines, respectively . The 2‑bromo compound thus displayed a 3.4‑ to 4.4‑fold higher potency, demonstrating that the position of the bromine atom is a critical determinant of antiproliferative activity .

Anticancer Benzamide Regioisomer

Anti‑Inflammatory Target Engagement: COX‑2 Inhibition Compared with Celecoxib

In a cell‑free COX‑2 inhibition assay, 2‑bromo‑N‑[2‑(2‑hydroxyethoxy)‑2‑(4‑methylphenyl)ethyl]benzamide inhibited COX‑2 with an IC₅₀ of 8.9 µM . By comparison, the clinically approved COX‑2 selective inhibitor celecoxib exhibited an IC₅₀ of 0.04 µM in the same assay format . While the target compound is approximately 220‑fold less potent than celecoxib, its activity is comparable to that of other early‑stage benzamide‑based COX‑2 inhibitors lacking a sulfonamide or methylsulfonyl pharmacophore, which typically show IC₅₀ values in the 5–20 µM range .

Anti-inflammatory COX-2 Benzamide

Structural Authentication by Multi‑Technique Characterisation: Differentiation from Mis‑assigned or Undefined Analogs

The compound’s identity and purity were confirmed by a combination of ¹H/¹³C NMR, high‑resolution mass spectrometry and single‑crystal X‑ray diffraction, which unambiguously defined the 2‑bromo substitution pattern and the (2‑hydroxyethoxy)‑(4‑methylphenyl)ethyl connectivity [1]. In contrast, several commercially available benzamide analogs are sold with only ¹H‑NMR and HPLC purity data, leaving potential ambiguity regarding regio‑ or stereochemical identity [1]. The availability of a solved crystal structure for the target compound provides a definitive reference for batch‑to‑batch quality‑control comparisons.

Structural elucidation Benzamide Quality control

Physicochemical Profile Comparison: LogP and Solubility of the 2‑Hydroxyethoxy Analog vs. Methoxy‑Substituted Congener

Calculated logP (cLogP) for 2‑bromo‑N‑[2‑(2‑hydroxyethoxy)‑2‑(4‑methylphenyl)ethyl]benzamide is 3.1, while aqueous solubility (pH 7.4 phosphate buffer) was experimentally determined at 28 µM . The corresponding methoxy analog (replacement of –OCH₂CH₂OH by –OCH₃) displays a cLogP of 3.8 and a solubility of 8 µM under identical conditions . The hydroxyethoxy group thus provides a 3.5‑fold solubility advantage with only a modest impact on lipophilicity.

Physicochemical LogP Solubility

Recommended Application Scenarios for 2-Bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide (CAS 1795299-31-8)


Primary Hit‑Expansion Scaffold in Anticancer Phenotypic Screening

The 2‑bromo compound’s demonstrated 3.4‑ to 4.4‑fold superior antiproliferative potency over its 3‑bromo regioisomer makes it the preferred starting point for hit‑to‑lead programs targeting HeLa, MCF‑7 or A549 cancer models. Screening laboratories can use this compound as a chemically validated positive control to benchmark the activity of novel benzamide analogs .

Early‑Stage COX‑2 Inhibitor Tool Compound for Non‑Sulfonamide Chemotypes

With a COX‑2 IC₅₀ of 8.9 µM, this compound serves as a structurally distinct tool for investigating non‑sulfonamide, non‑methylsulfonyl COX‑2 inhibition, enabling SAR studies that focus on improving potency while preserving the benzamide‑hydroxyethoxy scaffold .

Reference Standard for Benzamide Structural Authentication by X‑Ray Crystallography

The availability of a single‑crystal X‑ray structure makes this compound an ideal reference standard for validating the identity of newly synthesised bromobenzamide derivatives. Quality‑control laboratories can use the deposited crystallographic data (CCDC deposition) to confirm regio‑ and stereochemical assignments in their own batches [1].

Solubility‑Optimised Template for Aqueous‑Compatible Biochemical Assays

The 3.5‑fold solubility advantage of the 2‑hydroxyethoxy compound over its methoxy congener allows it to be formulated at higher assay concentrations without organic co‑solvents, reducing DMSO‑related artefacts in biochemical and cell‑based screens .

Quote Request

Request a Quote for 2-bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.